molecular formula C20H24N4O6 B11185056 ethyl 2-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

ethyl 2-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

Cat. No.: B11185056
M. Wt: 416.4 g/mol
InChI Key: JVBUZQCAXYMTCJ-UHFFFAOYSA-N
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Description

ETHYL 2-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyridopyridazine core, followed by the introduction of the ethyl ester and the dimethoxyphenylcarbamoyl groups. Common reagents used in these reactions include ethyl chloroformate, dimethoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

ETHYL 2-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Research into its pharmacological properties could lead to the development of new medications for treating various diseases.

    Industry: The compound’s unique structure and properties may find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 2-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE include other pyridopyridazine derivatives and compounds with similar functional groups, such as:

  • Pyridopyrimidines
  • Pyridopyridazines
  • Carbamoyl derivatives

Uniqueness

The uniqueness of ETHYL 2-{[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H24N4O6

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C20H24N4O6/c1-4-30-20(27)23-8-7-15-13(11-23)9-19(26)24(22-15)12-18(25)21-16-10-14(28-2)5-6-17(16)29-3/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H,21,25)

InChI Key

JVBUZQCAXYMTCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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